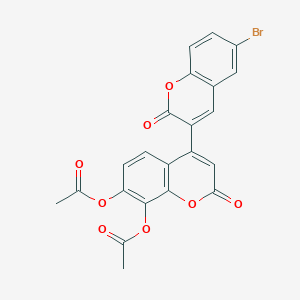![molecular formula C20H18N4O B11137173 2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11137173.png)
2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine and indole skeleton. These types of compounds have garnered significant interest due to their potential pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves molecular hybridization strategies
-
Condensation Reaction:
- Starting from appropriate precursors, a condensation reaction forms the triazolo-pyrimidine ring system.
- The 4-methoxyphenethyl group is introduced via a nucleophilic substitution or other suitable methods.
-
Indole Ring Formation:
- The indole ring is typically constructed using Fischer indole synthesis or related methods.
Reaction Conditions:
- Specific reaction conditions and reagents may vary, but the overall strategy combines these two essential steps.
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity:
2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic routes and reactivity patterns.
Biology: Studying its effects on cellular processes and potential therapeutic applications.
Medicine: Exploring its anticancer properties and potential drug development.
Industry: Evaluating its use in materials science or other industrial applications.
Mechanism of Action
Molecular Targets:
Cell Cycle Regulation:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O/c1-25-17-10-7-15(8-11-17)9-12-19-22-20-21-14-13-18(24(20)23-19)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3 |
InChI Key |
VXRQFPTXPHMYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11137094.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137098.png)
![N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11137109.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137113.png)

![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde](/img/structure/B11137124.png)

![7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137128.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11137129.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137130.png)
![2-(5-Chloropyridin-2-yl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137142.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11137146.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11137147.png)
![3-(sec-butyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11137149.png)
